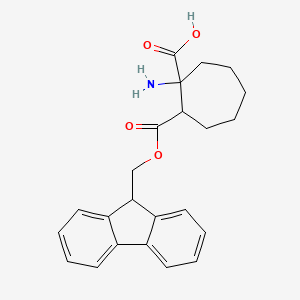
Fmoc-1-amino-1-cycloheptanecarboxylic-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic compound used primarily in peptide synthesis. It is an unnatural amino acid that has been employed in the creation of peptide libraries for research purposes . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-amino-1-cycloheptanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-1-amino-1-cycloheptanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-1-amino-1-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Fmoc-1-amino-1-cycloheptanecarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-1-amino-1-cycloheptanecarboxylic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions with target molecules . The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-1-amino-1-cyclopentanecarboxylic acid: Contains a cyclopentane ring, offering different steric and electronic properties.
Uniqueness
Fmoc-1-amino-1-cycloheptanecarboxylic acid is unique due to its seven-membered cycloheptane ring, which provides distinct steric and conformational properties compared to its cyclohexane and cyclopentane analogs. This uniqueness can influence the folding and stability of peptides, making it a valuable tool in peptide research and development .
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c24-23(22(26)27)13-7-1-2-12-20(23)21(25)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14,24H2,(H,26,27) |
Clé InChI |
UOXACMYUJGSXRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















